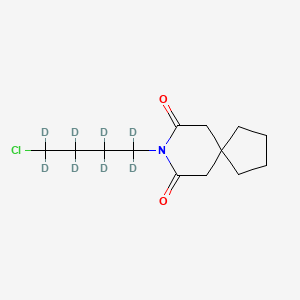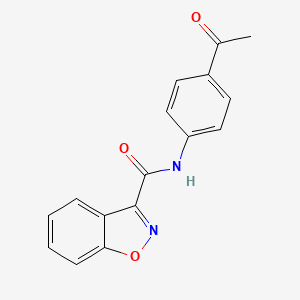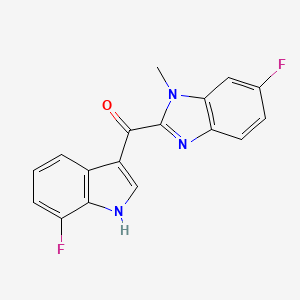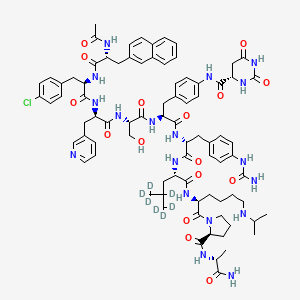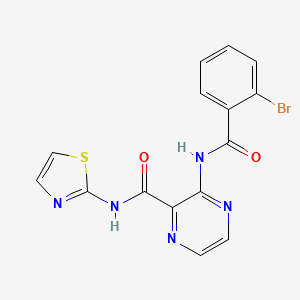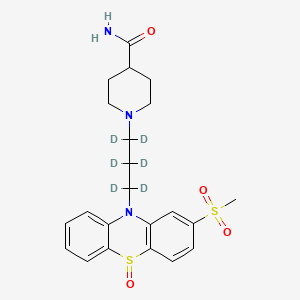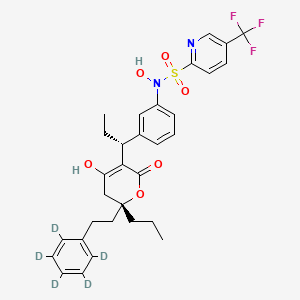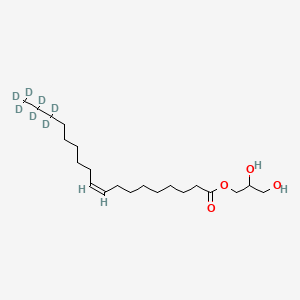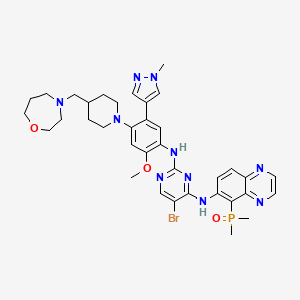
Egfr-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-23 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Mutations in the epidermal growth factor receptor are commonly associated with various types of cancers, particularly non-small cell lung cancer. This compound is designed to selectively inhibit mutant forms of the epidermal growth factor receptor, making it a promising candidate for targeted cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions involving aromatic amines and aldehydes.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as halides and organometallic compounds.
Final Coupling Reactions: The final product is obtained by coupling the modified core structure with specific side chains or functional groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving reducing agents like sodium borohydride can convert this compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, organometallic reagents; conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Egfr-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of epidermal growth factor receptor inhibitors.
Biology: Employed in cell culture studies to investigate the role of epidermal growth factor receptor in cell signaling and cancer progression.
Medicine: Evaluated in preclinical and clinical studies for its potential as a targeted therapy for epidermal growth factor receptor-mutant cancers.
Industry: Utilized in the development of diagnostic assays and screening tools for epidermal growth factor receptor mutations
Mécanisme D'action
Egfr-IN-23 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor tyrosine kinase domain. This binding inhibits the phosphorylation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets of this compound are the mutant forms of the epidermal growth factor receptor, which are often overexpressed in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used for treating non-small cell lung cancer and pancreatic cancer.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor that is effective against T790M mutation-positive non-small cell lung cancer
Uniqueness of Egfr-IN-23
This compound is unique in its ability to selectively target specific mutant forms of the epidermal growth factor receptor with high affinity and specificity. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other epidermal growth factor receptor inhibitors .
Propriétés
Formule moléculaire |
C36H44BrN10O3P |
|---|---|
Poids moléculaire |
775.7 g/mol |
Nom IUPAC |
5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[2-methoxy-5-(1-methylpyrazol-4-yl)-4-[4-(1,4-oxazepan-4-ylmethyl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C36H44BrN10O3P/c1-45-23-25(20-41-45)26-18-30(32(49-2)19-31(26)47-13-8-24(9-14-47)22-46-12-5-16-50-17-15-46)43-36-40-21-27(37)35(44-36)42-29-7-6-28-33(39-11-10-38-28)34(29)51(3,4)48/h6-7,10-11,18-21,23-24H,5,8-9,12-17,22H2,1-4H3,(H2,40,42,43,44) |
Clé InChI |
JKILGRCOKYPKGD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC(=C(C=C2N3CCC(CC3)CN4CCCOCC4)OC)NC5=NC=C(C(=N5)NC6=C(C7=NC=CN=C7C=C6)P(=O)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


